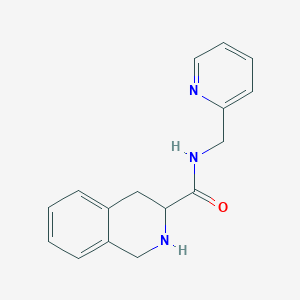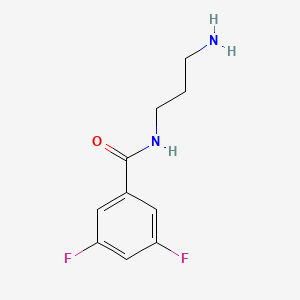
N-(3-cyanophenyl)-3-fluoro-4-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-cyanophenyl)-3-fluoro-4-methylbenzamide, also known as CFM-2, is a chemical compound that has been extensively studied for its potential applications in various fields of scientific research. It belongs to the class of benzamide derivatives and has a molecular formula of C15H11FN2O.
作用机制
N-(3-cyanophenyl)-3-fluoro-4-methylbenzamide selectively inhibits the activity of the N-type calcium channel by binding to the pore-forming subunit of the channel. This results in a decrease in the release of neurotransmitters, such as glutamate and substance P, which are involved in pain transmission. In cancer cells, N-(3-cyanophenyl)-3-fluoro-4-methylbenzamide inhibits the growth and proliferation of cancer cells by targeting the voltage-gated calcium channels, which are involved in the regulation of cell cycle progression and apoptosis.
Biochemical and Physiological Effects:
N-(3-cyanophenyl)-3-fluoro-4-methylbenzamide has been shown to have various biochemical and physiological effects, including the inhibition of neurotransmitter release, the inhibition of cancer cell growth and proliferation, and the modulation of calcium signaling pathways. In addition, N-(3-cyanophenyl)-3-fluoro-4-methylbenzamide has been shown to have analgesic effects in animal models of pain.
实验室实验的优点和局限性
One of the main advantages of N-(3-cyanophenyl)-3-fluoro-4-methylbenzamide is its selectivity for the N-type calcium channel, which makes it a valuable tool for the study of pain transmission in the central nervous system. In addition, N-(3-cyanophenyl)-3-fluoro-4-methylbenzamide has been shown to have low toxicity and high specificity for its target channels. However, one of the limitations of N-(3-cyanophenyl)-3-fluoro-4-methylbenzamide is its relatively low potency, which may require higher concentrations for effective inhibition of calcium channels.
未来方向
There are several future directions for the study of N-(3-cyanophenyl)-3-fluoro-4-methylbenzamide, including the development of more potent analogs for the inhibition of calcium channels, the investigation of its potential applications in other fields of scientific research, such as cardiovascular disease and diabetes, and the development of novel drug delivery systems for targeted delivery of N-(3-cyanophenyl)-3-fluoro-4-methylbenzamide to specific tissues or organs. In addition, further studies are needed to elucidate the mechanisms of action of N-(3-cyanophenyl)-3-fluoro-4-methylbenzamide and its potential interactions with other signaling pathways.
合成方法
N-(3-cyanophenyl)-3-fluoro-4-methylbenzamide can be synthesized using various methods, including the reaction of 3-cyanophenyl isocyanate with 3-fluoro-4-methylbenzoic acid in the presence of a base, such as triethylamine. Another method involves the reaction of 3-cyanophenyl isocyanate with 3-fluoro-4-methylbenzoyl chloride in the presence of a tertiary amine, such as N,N-dimethylformamide.
科学研究应用
N-(3-cyanophenyl)-3-fluoro-4-methylbenzamide has been studied for its potential applications in various fields of scientific research, including neuroscience, cancer research, and drug development. In neuroscience, N-(3-cyanophenyl)-3-fluoro-4-methylbenzamide has been shown to selectively inhibit the activity of the N-type calcium channel, which is involved in the release of neurotransmitters in the central nervous system. In cancer research, N-(3-cyanophenyl)-3-fluoro-4-methylbenzamide has been shown to inhibit the growth and proliferation of cancer cells by targeting the voltage-gated calcium channels. In drug development, N-(3-cyanophenyl)-3-fluoro-4-methylbenzamide has been used as a lead compound for the development of novel calcium channel blockers.
属性
IUPAC Name |
N-(3-cyanophenyl)-3-fluoro-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O/c1-10-5-6-12(8-14(10)16)15(19)18-13-4-2-3-11(7-13)9-17/h2-8H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLIHVWQCZQGKMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C#N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4-[(2-Methylmorpholin-4-yl)methyl]benzonitrile](/img/structure/B7469481.png)

![3-[(4-Carbamoylphenoxy)methyl]benzoic acid](/img/structure/B7469497.png)



![3-chloro-6-fluoro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B7469530.png)

